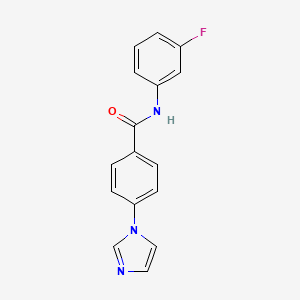
N-(3-fluorophenyl)-4-imidazol-1-ylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluorophenyl)-4-imidazol-1-ylbenzamide, also known as FIIN-3, is a small molecule inhibitor that has been widely studied in recent years. It is a potent and selective inhibitor of fibroblast growth factor receptor (FGFR) kinases, which are involved in the regulation of various cellular processes such as cell proliferation, differentiation, and survival.
作用機序
N-(3-fluorophenyl)-4-imidazol-1-ylbenzamide inhibits FGFR kinases by binding to the ATP-binding pocket of the kinase domain. This prevents the phosphorylation of downstream signaling molecules and leads to the inhibition of cell proliferation and survival. N-(3-fluorophenyl)-4-imidazol-1-ylbenzamide is highly selective for FGFR kinases and does not inhibit other receptor tyrosine kinases.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-4-imidazol-1-ylbenzamide has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the phosphorylation of downstream signaling molecules such as ERK and AKT. Physiologically, it inhibits cell proliferation, induces cell cycle arrest, and promotes apoptosis. In addition, N-(3-fluorophenyl)-4-imidazol-1-ylbenzamide has been shown to inhibit angiogenesis and to promote wound healing.
実験室実験の利点と制限
N-(3-fluorophenyl)-4-imidazol-1-ylbenzamide has several advantages for lab experiments. It is highly selective for FGFR kinases and does not inhibit other receptor tyrosine kinases. It is also potent and has been shown to inhibit the growth of cancer cells in vitro and in vivo. However, N-(3-fluorophenyl)-4-imidazol-1-ylbenzamide has some limitations. It is not water-soluble and must be dissolved in DMSO or other organic solvents. It also has a short half-life in vivo, which limits its use in animal studies.
将来の方向性
There are several future directions for the study of N-(3-fluorophenyl)-4-imidazol-1-ylbenzamide. One direction is to investigate its potential as a therapeutic agent for cancer and other diseases. Another direction is to study its role in embryonic development and wound healing. In addition, the development of more potent and selective FGFR kinase inhibitors is an ongoing area of research.
合成法
The synthesis of N-(3-fluorophenyl)-4-imidazol-1-ylbenzamide involves a series of chemical reactions. The starting material is 3-fluoroaniline, which is reacted with 4-bromo-1H-imidazole to form 3-fluoro-4-(1H-imidazol-1-yl)aniline. This intermediate is then reacted with 4-chlorobenzoyl chloride to form the final product, N-(3-fluorophenyl)-4-imidazol-1-ylbenzamide. The synthesis of N-(3-fluorophenyl)-4-imidazol-1-ylbenzamide has been optimized to improve the yield and purity of the final product.
科学的研究の応用
N-(3-fluorophenyl)-4-imidazol-1-ylbenzamide has been extensively studied in various scientific research fields. It has been used as a tool compound to investigate the role of FGFR kinases in cancer and other diseases. N-(3-fluorophenyl)-4-imidazol-1-ylbenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to sensitize cancer cells to chemotherapy. It has also been used to study the role of FGFR kinases in embryonic development, wound healing, and angiogenesis.
特性
IUPAC Name |
N-(3-fluorophenyl)-4-imidazol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O/c17-13-2-1-3-14(10-13)19-16(21)12-4-6-15(7-5-12)20-9-8-18-11-20/h1-11H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLNGAXAOSHMNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=CC=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-oxopropyl]-1,4-benzoxazin-3-one](/img/structure/B7470312.png)




![N-(2-bromophenyl)-2-[(7-ethyl-2-oxochromen-4-yl)methyl-methylamino]acetamide](/img/structure/B7470341.png)
![[1-[(3-Fluorophenyl)methyl]benzimidazol-2-yl]methanol](/img/structure/B7470345.png)
![N-[4-(1H-imidazol-1-yl)phenyl]benzamide](/img/structure/B7470351.png)

![1,3-Dimethyl-6-[(2-methylbenzimidazol-1-yl)methyl]pyrimidine-2,4-dione](/img/structure/B7470354.png)
![(2R)-N-(1-adamantylcarbamoyl)-2-[(9-oxo-10H-acridin-2-yl)oxy]propanamide](/img/structure/B7470367.png)
![1-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]pyrrolidin-2-one](/img/structure/B7470375.png)
![3,4-dihydro-1H-isoquinolin-2-yl-(5-methylimidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7470381.png)
